molecular formula C34H38ClN7O2 B11414832 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide

3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide

Cat. No.: B11414832
M. Wt: 612.2 g/mol
InChI Key: PUJQNZAQBDMSJW-UHFFFAOYSA-N
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Description

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide involves several steps. One common method includes the diazotization of 4-chloroaniline followed by reaction with 2-aminoacetonitrile hydrochloride to form an intermediate, which is then heated under reflux in ethanol to yield the desired compound . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription. It also interacts with various enzymes and receptors, disrupting their normal function. Molecular docking studies have shown that it can bind to multiple targets, including kinases and proteases, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide lies in its specific structural features that allow it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C34H38ClN7O2

Molecular Weight

612.2 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]propanamide

InChI

InChI=1S/C34H38ClN7O2/c1-24-9-7-11-27(21-24)40-20-19-39(22-25(40)2)18-8-17-36-32(43)16-15-31-37-38-34-41(23-26-10-3-5-13-29(26)35)33(44)28-12-4-6-14-30(28)42(31)34/h3-7,9-14,21,25H,8,15-20,22-23H2,1-2H3,(H,36,43)

InChI Key

PUJQNZAQBDMSJW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl

Origin of Product

United States

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